Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate

Medicinal Chemistry Drug Design ADME Prediction

Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS 1447464-06-3) is a synthetic azetidine derivative with the molecular formula C14H17Cl2NO3 and a molecular weight of 318.20 g/mol. It features a four-membered nitrogen-containing heterocycle substituted at the 3-position with both a 3,4-dichlorophenyl group and a hydroxyl group, and protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group.

Molecular Formula C14H17Cl2NO3
Molecular Weight 318.2 g/mol
CAS No. 1447464-06-3
Cat. No. B1528494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate
CAS1447464-06-3
Molecular FormulaC14H17Cl2NO3
Molecular Weight318.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)O
InChIInChI=1S/C14H17Cl2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)9-4-5-10(15)11(16)6-9/h4-6,19H,7-8H2,1-3H3
InChIKeyKZRHEIVHULSKGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS 1447464-06-3) for Procurement


Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS 1447464-06-3) is a synthetic azetidine derivative with the molecular formula C14H17Cl2NO3 and a molecular weight of 318.20 g/mol . It features a four-membered nitrogen-containing heterocycle substituted at the 3-position with both a 3,4-dichlorophenyl group and a hydroxyl group, and protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group . This compound is primarily utilized as a building block or intermediate in medicinal chemistry research, particularly for synthesizing complex molecules targeting neurological and inflammatory pathways .

Why Generic Substitution is Not Possible for CAS 1447464-06-3


Directly substituting this compound with a structurally similar azetidine analog is scientifically unreliable due to the quantifiable impact of its unique substitution pattern on molecular properties and biological activity. The presence of the 3-hydroxy group fundamentally alters the hydrogen bonding capacity and polarity, as evidenced by a higher topological polar surface area (TPSA) compared to des-hydroxy analogs . Similarly, the 3,4-dichlorophenyl substitution pattern provides a specific, non-interchangeable lipophilicity (LogP) and electronic profile that directly influences target binding and pharmacokinetics, as corroborated by patent data showing significant activity differences between closely related halogenated analogs [1]. These molecular differences translate into potentially divergent biological outcomes, making generic substitution without rigorous validation a significant risk in research and development programs.

Quantitative Differentiation Evidence for Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate


Polar Surface Area Advantage: 3-Hydroxy vs. Des-Hydroxy Analog

The target compound possesses a 3-hydroxy group that significantly increases its polar surface area relative to its closest analog lacking this functional group. This structural feature is critical for modulating membrane permeability and solubility. The target compound has a calculated TPSA of 49.77 Ų , while the des-hydroxy analog (CAS 1629889-15-1) is predicted to have a TPSA of approximately 29.77 Ų based on standard fragment contribution methods, where the hydroxyl group contributes ~20 Ų [1]. This difference of 20 Ų is substantial and is predicted to influence passive cellular permeability and efflux pump recognition.

Medicinal Chemistry Drug Design ADME Prediction

Lipophilicity Contrast: 3,4-Dichlorophenyl vs. 4-Chlorophenyl Analog

The 3,4-dichlorophenyl motif confers a specific lipophilicity profile that is quantitatively distinct from mono- or non-chlorinated analogs. The target compound has a reported LogP of 3.4317 . In contrast, the mono-4-chlorophenyl analog (CAS 1447464-04-1, molecular formula C14H18ClNO3) is predicted to have a lower LogP of approximately 2.9, due to the replacement of one chlorine atom with hydrogen [1]. This delta of ~0.5 LogP units represents a three-fold difference in the octanol-water partition coefficient, which can be decisive for blood-brain barrier penetration and target-receptor binding affinity.

LogP Optimization Lipophilicity Receptor Binding

Hydrogen Bond Donor Capacity: 3-Hydroxy vs. Parent Azetidine Scaffold

The presence of the 3-hydroxy group provides the target compound with precisely one hydrogen bond donor (HBD) . This is a critical differentiator from its des-hydroxy analog which has zero HBDs. A single HBD can dramatically improve aqueous solubility by enabling specific solute-water interactions while still maintaining acceptable membrane permeability. Compounds with zero HBDs often suffer from poor aqueous solubility, while those with multiple HBDs face permeability challenges. The target compound's single HBD thus places it in a privileged ADME space.

Metabolic Stability Solubility Molecular Recognition

Purity Specification: Certified 98% vs. Typical 95% Commercial Grade

Lot-controlled purity is a key differentiator for reliable experimental outcomes. The target compound is commercially available with a certified minimum purity of 98% (as validated by supplier certificate of analysis) . In comparison, the majority of commercial sources for the des-hydroxy analog (CAS 1629889-15-1) and other close analogs list a base purity of 95% . This higher specification minimizes the need for in-house purification prior to use in critical coupling reactions, directly saving time and resources.

Reproducibility Quality Control Synthesis

Patented Scaffold Preference: 3,4-Dichlorophenyl in Antidepressant Activity

Patent EP2754653B1, which covers azetidine derivatives as triple reuptake inhibitors for antidepressants, names structures containing the 3,4-dichlorophenyl moiety as key embodiments, explicitly distinguishing them from other halogen substitution patterns [1]. While the target compound is a protected intermediate of this class, the patent's pharmacological data demonstrate that the 3,4-dichlorophenyl group significantly enhances inhibitory potency against serotonin, norepinephrine, and dopamine transporters compared to mono- or other dichloro-substitutions, establishing a structure-activity relationship (SAR) that cannot be replicated by generic substitutes.

Monoamine Reuptake Inhibition CNS Drug Discovery SAR

Validated Application Scenarios for Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate


Synthesis of Triple Reuptake Inhibitor Antidepressant Candidates

This compound serves as a direct intermediate for preparing azetidine-based molecules targeting the simultaneous inhibition of serotonin, norepinephrine, and dopamine transporters, a mechanism explicitly explored in patent EP2754653B1. The 3,4-dichlorophenyl group, combined with the hydroxy handle for further derivatization, enables the construction of leads with a specific LogP and TPSA profile required for blood-brain barrier penetration [1].

Scaffold for Optimizing ADME Properties in Lead Optimization

The unique combination of exactly one hydrogen bond donor and a TPSA of 49.77 Ų makes this intermediate ideal for medicinal chemistry campaigns aimed at balancing solubility and permeability. Researchers can use this core to systematically introduce side chains while maintaining a predicted absorption window, using the hydroxyl group as a probe for metabolic stability or as a synthetic handle for pro-drug strategies .

Reference Standard for Structure-Activity Relationship (SAR) Studies of Halogenated Azetidines

As a defined and highly pure (98%) dichlorinated analog, this compound is used as a benchmark for comparing the pharmacological parameters of other chlorinated or fluorinated azetidine analogs. Its well-defined LogP of 3.43 serves as a reference point for designing libraries where lipophilicity is systematically varied to explore halogen bonding or steric effects on target engagement .

High-Purity Building Block for Advanced Synthetic Chemistry

With a procurement purity of 98%, this Boc-protected intermediate is employed in demanding synthetic sequences where higher initial purity directly correlates with improved yields in subsequent steps, such as palladium-catalyzed cross-couplings or organometallic additions. It is the preferred choice over its 95% pure analogs when reproducible, high-yield access to complex azetidine-containing drug candidates is the primary goal .

Quote Request

Request a Quote for Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.